

Technical Guide: ^1H NMR Spectrum of (2-Bromo-5-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (2-Bromo-5-methoxyphenyl)methanol

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This technical guide provides a comprehensive overview of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **(2-Bromo-5-methoxyphenyl)methanol**. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this guide presents a predicted ^1H NMR data set based on established spectroscopic principles and data from structurally analogous compounds. It also includes a detailed, standardized experimental protocol for acquiring such a spectrum and a logical workflow for spectral analysis.

Predicted ^1H NMR Data for (2-Bromo-5-methoxyphenyl)methanol

The following table summarizes the predicted ^1H NMR spectral data for **(2-Bromo-5-methoxyphenyl)methanol**. These predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons, with reference to similar compounds.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
-CH ₂ OH	~ 4.7	Singlet (s)	-	2H
Ar-H (position 6)	~ 7.4	Doublet (d)	~ 8.5	1H
Ar-H (position 4)	~ 6.8	Doublet of doublets (dd)	~ 8.5, 3.0	1H
Ar-H (position 3)	~ 7.1	Doublet (d)	~ 3.0	1H
-OCH ₃	~ 3.8	Singlet (s)	-	3H
-OH	Variable (Broad singlet)	-	-	1H

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in the presence of D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a small organic molecule like **(2-Bromo-5-methoxyphenyl)methanol**.

1. Sample Preparation:

- **Sample Purity:** Ensure the sample of **(2-Bromo-5-methoxyphenyl)methanol** is of high purity (ideally >98%) to avoid interfering signals from impurities.
- **Solvent Selection:** Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -OH).

- **Concentration:** Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.^[1] This concentration is generally sufficient for obtaining a high-quality spectrum on a modern NMR spectrometer in a reasonable time.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.^[1]
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

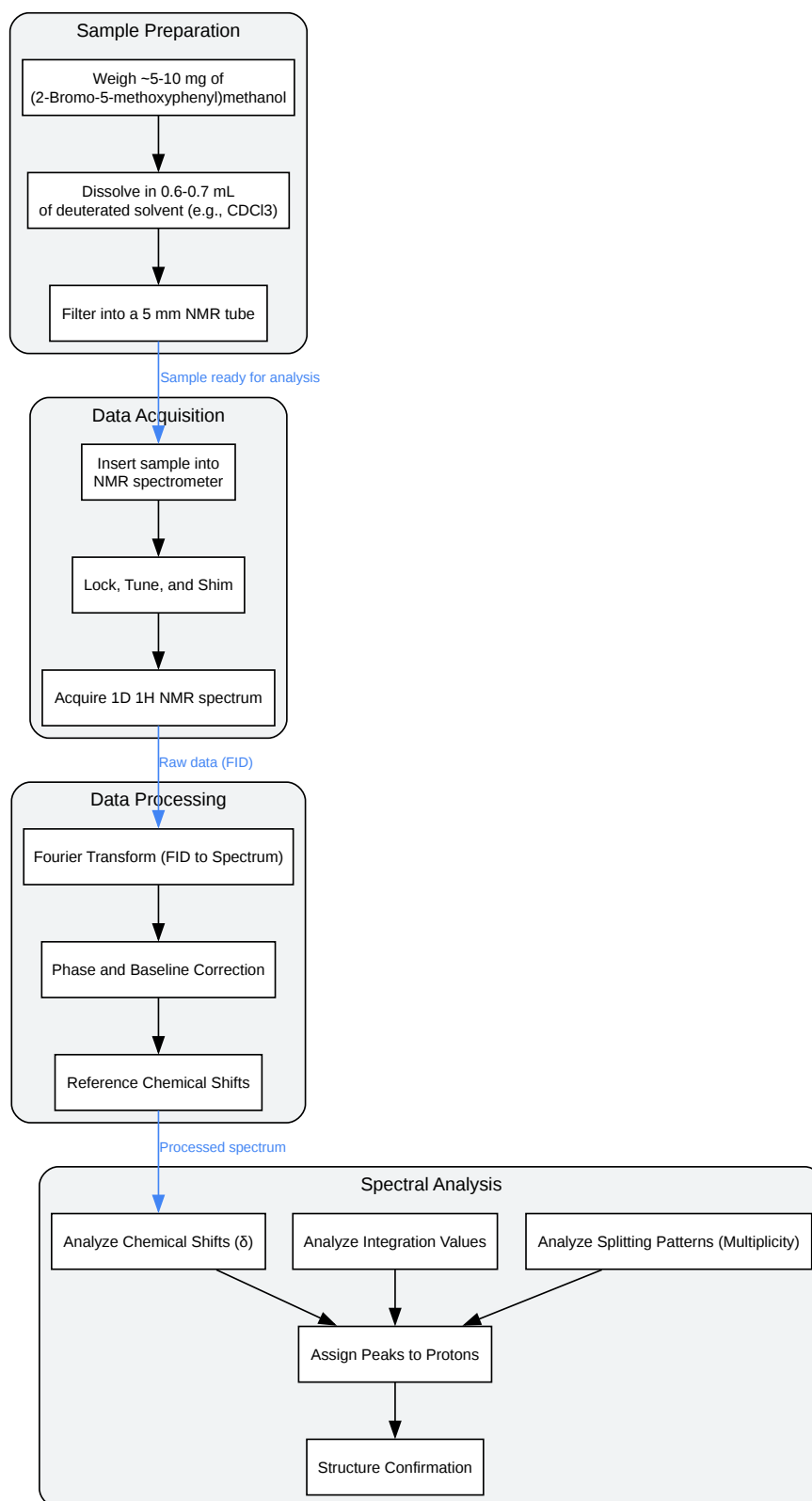
2. NMR Spectrometer Setup and Data Acquisition:

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **Tuning and Matching:** Tune and match the NMR probe to the resonance frequency of ^1H .
- **Locking:** Lock the magnetic field frequency using the deuterium signal from the solvent.
- **Shimming:** Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step to achieve sharp spectral lines and good resolution. Automated shimming routines are available on most modern spectrometers.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used for a 1D ^1H NMR spectrum.
 - **Acquisition Time (at):** Set to 2-4 seconds to ensure good digital resolution.
 - **Relaxation Delay (d1):** A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for accurate integration.

- Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.
- Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate to cover the entire range of proton chemical shifts in most organic molecules.
- Data Processing:
 - Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
 - Baseline Correction: Apply a baseline correction to obtain a flat baseline.
 - Referencing: Reference the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
 - Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Logical Workflow for ^1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the ^1H NMR spectrum of **(2-Bromo-5-methoxyphenyl)methanol**.



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Caption: Workflow for ^1H NMR analysis.

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References

- 1. rsc.org [rsc.org]
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